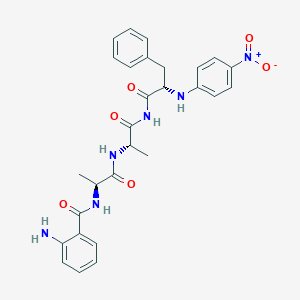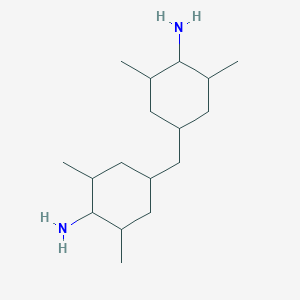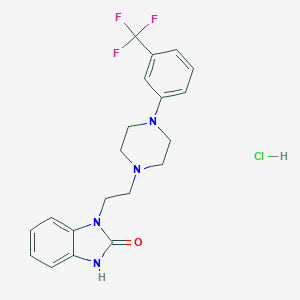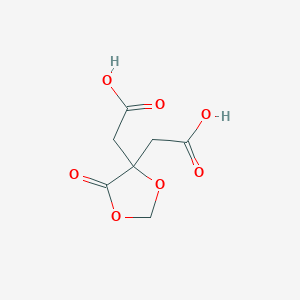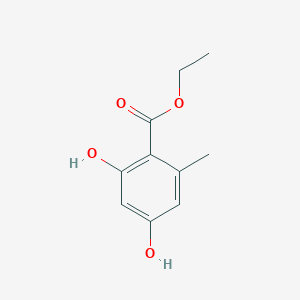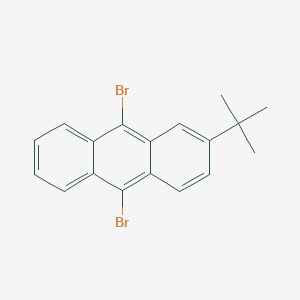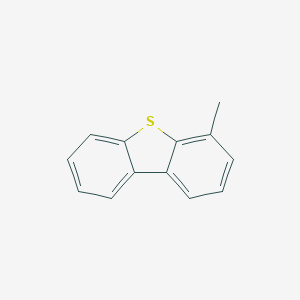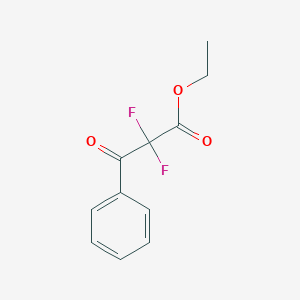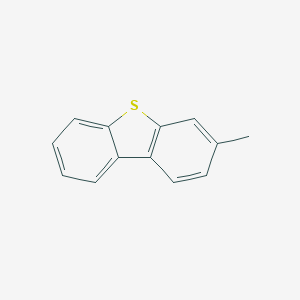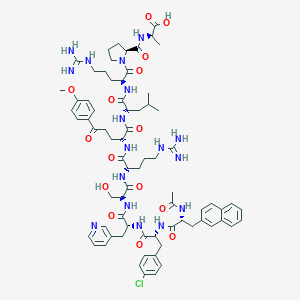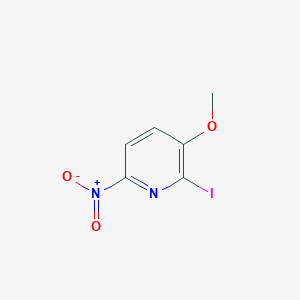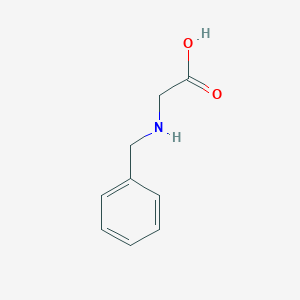
N-苄基甘氨酸
描述
N-Benzylglycine, also known as 2-(benzylamino)acetic acid, is an organic compound with the molecular formula C₉H₁₁NO₂. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
N-Benzylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms.
Industry: It is used in the production of specialty chemicals and intermediates.
作用机制
Target of Action
N-Benzylglycine is a derivative of the amino acid glycine
Mode of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . As a glycine derivative, N-Benzylglycine might share these properties.
Biochemical Pathways
N-Benzylglycine may be involved in the reductive glycine pathway (rGlyP), a promising pathway for the assimilation of formate and other sustainable C1-feedstocks .
Result of Action
Amino acids and their derivatives are known to have various physiological effects, including influencing hormone secretion, providing fuel during exercise, enhancing mental performance, and preventing muscle damage . N-Benzylglycine, as a glycine derivative, might share these effects.
准备方法
Synthetic Routes and Reaction Conditions: N-Benzylglycine can be synthesized through several methods. One common method involves the reaction of glycine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Glycine+Benzyl chloride→N-Benzylglycine+Hydrochloric acid
Another method involves the reductive amination of glyoxylic acid with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of N-Benzylglycine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
化学反应分析
Types of Reactions: N-Benzylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylglycine N-oxide.
Reduction: It can be reduced to form N-benzylglycinol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Benzylglycine N-oxide.
Reduction: N-Benzylglycinol.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
N-Benzylglycine can be compared with other glycine derivatives such as:
N-Methylglycine (Sarcosine): Unlike N-Benzylglycine, sarcosine has a methyl group instead of a benzyl group, making it less hydrophobic.
N-Phenylglycine: This compound has a phenyl group instead of a benzyl group, affecting its reactivity and solubility.
Glycine Ethyl Ester: This ester derivative of glycine has different solubility and reactivity compared to N-Benzylglycine.
N-Benzylglycine is unique due to its benzyl group, which imparts specific hydrophobic and steric properties, making it suitable for various specialized applications.
属性
IUPAC Name |
2-(benzylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSVNOLLROCJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169071 | |
| Record name | N-(Phenylmethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17136-36-6 | |
| Record name | N-(Phenylmethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17136-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Phenylmethyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017136366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17136-36-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Phenylmethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(phenylmethyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(PHENYLMETHYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPA13KZ0SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Benzylglycine?
A1: N-Benzylglycine has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol.
Q2: What spectroscopic data are available for characterizing N-Benzylglycine?
A2: N-Benzylglycine can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H, 13C, 119Sn): Provides information on the structure and conformation of N-Benzylglycine and its complexes. []
- Infrared Spectroscopy (IR): Useful for identifying functional groups present in the molecule. []
- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound and its complexes. []
- Ultraviolet Spectrophotometry (UV): Enables quantitative analysis of N-Benzylglycine ethyl ester, adhering to Beer's law within a specific concentration range. []
Q3: What are the common synthetic routes for N-Benzylglycine and its derivatives?
A3:
- N-Alkylation reaction: N-Benzylglycine ethyl ester can be synthesized via N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. Optimization studies have explored the impact of temperature, molar ratio of reactants, acid-binding agents, and solvents on the reaction yield and purity. []
- Phospha-Mannich Condensation: This three-component reaction involving a phosphinic acid, formaldehyde, and N-benzylglycine enables the synthesis of dipeptides containing an aminomethylphosphinic bond system (P(O)(OH)-CH2-NH), serving as extended transition state analogs for inhibiting metalloaminopeptidases. []
Q4: How is N-Benzylglycine used in peptide chemistry?
A4: N-Benzylglycine serves as a valuable building block in peptide synthesis, often incorporated as a phenylalanine mimic or a peptoid residue. Its presence can impact:
- Conformation: Incorporation of N-Benzylglycine can significantly influence the conformation of peptides and peptoids, affecting their biological activity. [, , , ]
- Biological Activity: N-Benzylglycine-containing peptides have shown promise as enzyme inhibitors, particularly for serine proteases and metalloaminopeptidases. [, ]
- Immunosuppressive Activity: N-Benzylglycine-containing cyclolinopeptide A analogs have demonstrated immunosuppressive activity, highlighting the compound's potential in immunomodulatory therapies. []
Q5: How does the incorporation of N-Benzylglycine into peptides affect their interaction with enzymes?
A5:
- Metalloaminopeptidases: Dipeptides incorporating an N-benzylglycine residue with a phosphinic acid moiety exhibit moderate inhibitory activity against metalloaminopeptidases. Molecular modeling suggests variations in binding modes depending on the specific aminopeptidase, impacting inhibitory potency. []
- Serine Proteases: N-Benzylglycine substitution in trypsin inhibitor SFTI-1 analogs resulted in potent inhibition of bovine β-trypsin and α-chymotrypsin. The peptoid nature of N-Benzylglycine contributed to complete protease resistance at the reactive site. []
Q6: Are there other notable applications of N-Benzylglycine or its derivatives?
A7:
- Organic Synthesis: N-Benzylglycine ethyl ester is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. []
- Host Molecules: Macrocyclic diorganotin complexes incorporating N-Benzylglycine derivatives have shown potential as host molecules for ion-pair recognition, with applications in supramolecular chemistry. []
Q7: How do structural modifications of N-Benzylglycine impact biological activity?
A8:
- P1' Substituent in Metalloaminopeptidase Inhibitors: Modifications of the N-benzyl substituent in aminomethylphosphinic dipeptides significantly influence inhibitory potency against metalloaminopeptidases, demonstrating the importance of optimizing the P1' residue for specific enzyme targets. []
- Cyclolinopeptide A Analogs: Replacing phenylalanine with N-Benzylglycine in cyclolinopeptide A analogs altered their immunosuppressive activity, indicating the importance of aromatic interactions for biological activity in this class of compounds. []
Q8: What challenges are associated with developing N-Benzylglycine-containing compounds as drug candidates?
A8: While N-Benzylglycine holds promise in drug development, several factors need consideration:
- Solubility and Bioavailability: Similar to other ozonide carboxylic acids, N-Benzylglycine derivatives can exhibit low aqueous solubility, potentially limiting their bioavailability and therapeutic application. Strategies like incorporating polar functional groups or formulating them with weak bases may improve their solubility profiles. []
- Metabolic Stability: Enhancing metabolic stability is crucial for achieving desirable pharmacokinetic properties. Structural modifications can influence a compound's susceptibility to enzymatic degradation, and optimization is essential for therapeutic efficacy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



